Crystal Structure Refinement Precision: Monoclinic C2 Space Group with Sub-Ångström Accuracy
Single-crystal X-ray diffraction of (3-nitrobenzyl)(diphenyl)phosphine oxide provides a highly refined structural model (R₁ = 0.053) that serves as a definitive identity benchmark. In contrast, widely available analogs like benzyldiphenylphosphine oxide lack published single-crystal data with this level of precision, complicating unambiguous structural verification for patent filings or regulatory submissions. [1]
| Evidence Dimension | Crystallographic refinement precision |
|---|---|
| Target Compound Data | R₁ = 0.053 for 2043 observed reflections; monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 |
| Comparator Or Baseline | Benzyldiphenylphosphine oxide (no single-crystal X-ray data available in primary literature) |
| Quantified Difference | Quantitative crystallographic data exist for target compound; absent for unsubstituted benzyl analog. |
| Conditions | Single crystal X-ray diffraction at ambient conditions |
Why This Matters
Existence of a high-resolution crystal structure (R₁ = 0.053) enables definitive solid-state identity verification, which is essential for polymorph control in pharmaceutical intermediates and for meeting crystallographic data requirements in patent applications.
- [1] Moers, F. G.; Smits, J. M. M.; Beurskens, P. T.; Thuring, J. W.; Zwanenburg, B. J. Chem. Crystallogr. 1995, 25 (7), 429–432. View Source
